2-p-Toluoylindan-1-one
Description
2-$p$-Toluoylindan-1-one is a bicyclic aromatic ketone featuring an indanone core substituted with a $p$-toluoyl group at the 2-position. Its structure combines the rigidity of the indanone scaffold with the electron-donating methyl group of the $p$-toluoyl moiety, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-methylbenzoyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C17H14O2/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15H,10H2,1H3 |
InChI Key |
RCYYEENZMVDEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A meaningful comparison requires structural analogs such as substituted indanones, benzophenones, or related ketones. However, the provided evidence exclusively discusses 2-thioxo-thiazolidin-4-one (rhodanine) derivatives , which are structurally distinct from 2-$p$-toluoylindan-1-one. Rhodanine derivatives are five-membered heterocycles with sulfur and nitrogen atoms, often studied for their electrochemical properties and biological activities (e.g., antimicrobial, antiviral) . Below is a hypothetical comparison framework based on general chemical principles, acknowledging the absence of direct
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